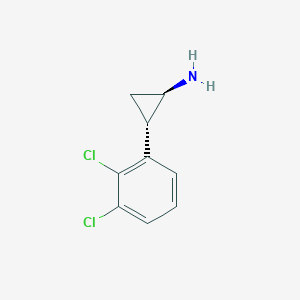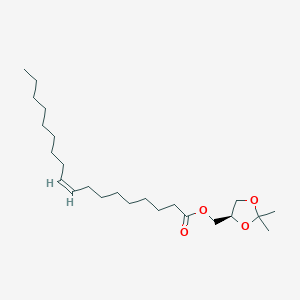
4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol is a complex organic compound with a unique structure that includes a dimethylamino group, a fluorophenyl group, and a hydroxymethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile. For example, a fluorophenyl compound can undergo nucleophilic substitution with a dimethylamino group.
Reduction Reactions: These reactions are used to reduce intermediate compounds to the desired product. For instance, a ketone intermediate can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: These are used for carrying out the reactions in a controlled environment, allowing for precise control over reaction conditions.
Continuous Flow Reactors: These reactors enable continuous production of the compound, improving efficiency and scalability.
化学反応の分析
Types of Reactions
4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce various alcohol derivatives.
科学的研究の応用
4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific receptors or enzymes, altering their activity.
Pathways Involved: Modulation of biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- 4-(Dimethylamino)-1-(4-chlorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol
- 4-(Dimethylamino)-1-(4-bromophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol
- 4-(Dimethylamino)-1-(4-methylphenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol
Uniqueness
4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C19H24FNO2 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
4-(dimethylamino)-1-(4-fluorophenyl)-1-[2-(hydroxymethyl)phenyl]butan-1-ol |
InChI |
InChI=1S/C19H24FNO2/c1-21(2)13-5-12-19(23,16-8-10-17(20)11-9-16)18-7-4-3-6-15(18)14-22/h3-4,6-11,22-23H,5,12-14H2,1-2H3 |
InChIキー |
DUSBBMJAULQSHT-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCC(C1=CC=C(C=C1)F)(C2=CC=CC=C2CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


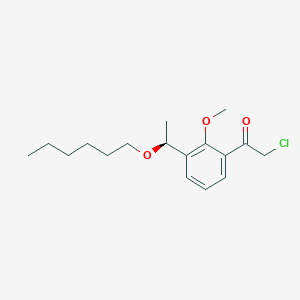
![6-[(4-Chloro-3-methylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280357.png)
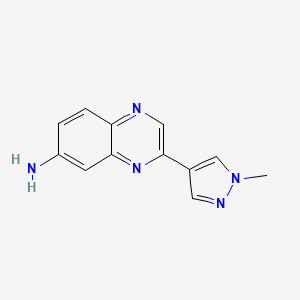


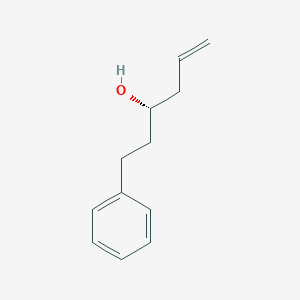
![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)
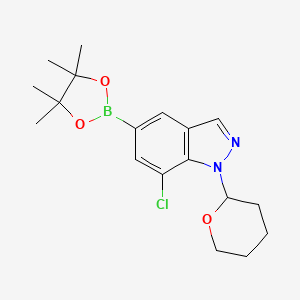
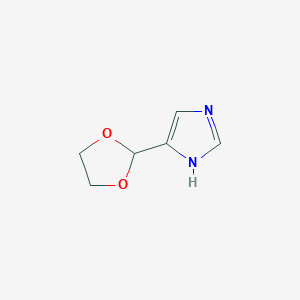
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)

